molecular formula C6H15Cl2NO2S B11741300 [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride

Katalognummer: B11741300
Molekulargewicht: 236.16 g/mol
InChI-Schlüssel: PAKYBZRQYVEFAH-XRIGFGBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a dimethylsulfanium group. The presence of chloride and hydrochloride ions further adds to its chemical complexity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride typically involves multiple steps, including the introduction of the amino and carboxylic acid groups, followed by the formation of the dimethylsulfanium group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanium group to a sulfide.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism by which [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, while the dimethylsulfanium group can participate in redox reactions. These interactions can modulate biochemical pathways and influence cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other sulfonium salts and amino acid derivatives, such as:

  • [(2S)-2-amino-2-carboxyethyl]-dimethylsulfanium;chloride
  • [(3R)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride

Uniqueness

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride is unique due to its specific stereochemistry and the presence of both chloride and hydrochloride ions. This unique combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C6H15Cl2NO2S

Molekulargewicht

236.16 g/mol

IUPAC-Name

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride

InChI

InChI=1S/C6H13NO2S.2ClH/c1-10(2)4-3-5(7)6(8)9;;/h5H,3-4,7H2,1-2H3;2*1H/t5-;;/m0../s1

InChI-Schlüssel

PAKYBZRQYVEFAH-XRIGFGBMSA-N

Isomerische SMILES

C[S+](C)CC[C@@H](C(=O)O)N.Cl.[Cl-]

Kanonische SMILES

C[S+](C)CCC(C(=O)O)N.Cl.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.